molecular formula C21H18N2O5S B2574475 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 868369-73-7

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2574475
CAS No.: 868369-73-7
M. Wt: 410.44
InChI Key: YFXLZYIEXALJGY-DQRAZIAOSA-N
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Description

N-[(2Z)-3-Ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole scaffold fused with a chromene-carboxamide moiety.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-4-23-18-15(26-2)9-10-16(27-3)19(18)29-21(23)22-20(25)17-11-13(24)12-7-5-6-8-14(12)28-17/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXLZYIEXALJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4,7-dimethoxy-2,3-dihydro-1,3-benzothiazole with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound differs from analogs in its substitution patterns and hybrid heterocyclic systems:

Compound Key Structural Features
Target Compound Benzothiazole + chromene-carboxamide; Z-configuration; 3-ethyl, 4,7-dimethoxy substituents.
2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j) Benzothiazepine + thiazole-chromene; hydroxylphenyl substituent.
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinone + benzamide; E-configuration; phenyl substituent.
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Indole-thiosemicarbazide; Z-configuration; 2-chlorobenzyl group.

Key Observations :

  • The ethyl and methoxy groups in the target compound enhance lipophilicity compared to hydroxyl or chlorophenyl substituents in analogs .
  • The chromene-carboxamide moiety may confer distinct electronic properties vs. benzothiazepine or indole-based systems .
Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H/¹³C NMR Features
Target Compound Not reported Predicted: ~3200 (C-H), ~1650 (C=O) Expected shifts: δ 6.5–8.5 (aromatic H), δ 3.5–4.5 (methoxy/ethyl groups) .
Compound 6j 117–118 3425 (OH), 1660 (C=O), 1595 (C=N) δ 6.7–7.8 (aromatic H), δ 2.5–3.5 (dihydrobenzothiazepine H) .
Thiazolidinone Analog Not reported 1720 (C=O, thiazolidinone), 1680 (C=O, amide) δ 7.2–7.8 (benzamide H), δ 5.1 (CH=N) .

Key Observations :

  • Compound 6j’s hydroxyl group introduces hydrogen bonding, lowering its melting point compared to the target compound’s methoxy/ethyl groups .
  • The absence of a thiazolidinone ring in the target compound may reduce carbonyl-related IR peaks compared to analogs .

Key Observations :

  • Carbodiimide coupling (e.g., EDC/HOBt) is effective for amide bond formation in analogs .
Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs suggest packing and stability trends:

Compound Hydrogen-Bonding Motifs Software Used
Target Compound Predicted: C=O⋯H–N and methoxy O⋯H–C interactions. SHELXL, ORTEP .
Compound 6j O–H⋯N and N–H⋯O bonds forming R₂²(8) graph sets. SHELX .
Indole-thiosemicarbazide N–H⋯S and C=O⋯H–N interactions stabilizing Z-configuration. WinGX, ORTEP-3 .

Key Observations :

  • Methoxy groups in the target compound may form weaker hydrogen bonds vs. hydroxyl or amide groups in analogs, affecting crystallinity .
  • SHELX and WinGX are widely used for refining anisotropic displacement parameters in such heterocycles .

Biological Activity

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a novel compound belonging to the class of Schiff bases. Schiff bases are formed through the condensation of primary amines with carbonyl compounds and are known for their diverse biological activities. This article explores the potential biological activities of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Benzothiazole moiety : Known for various biological activities including antimicrobial properties.
  • Methoxy groups : These substituents can enhance the lipophilicity and bioactivity of the compound.
  • Carboxamide functional group : Often associated with increased biological activity due to its ability to participate in hydrogen bonding.

The exact mechanism of action for this specific compound remains unclear due to a lack of targeted studies. However, it is hypothesized that:

  • The benzothiazole ring may interact with bacterial and fungal cell membranes or enzymes, disrupting their function.
  • The presence of methoxy groups could enhance permeability through lipid membranes.

Case Studies and Research Findings

StudyCompoundMIC (μmol/mL)Activity Type
4d10.7–21.4Antibacterial
4pNot specifiedAntifungal
N/AN/AHypothetical based on structure

Future Directions for Research

Given the promising structural attributes of this compound, future research should focus on:

  • In vitro Studies : Conducting comprehensive antimicrobial assays to determine MIC and Minimum Bactericidal Concentration (MBC) values.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
  • In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.

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